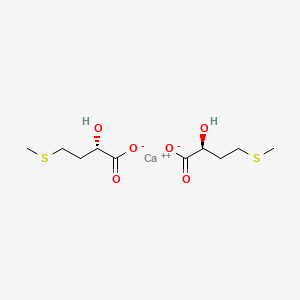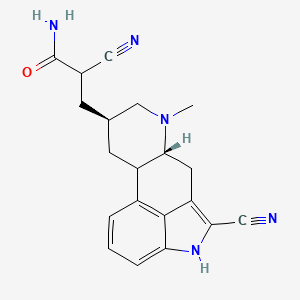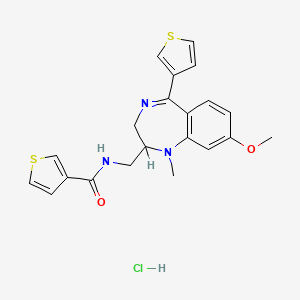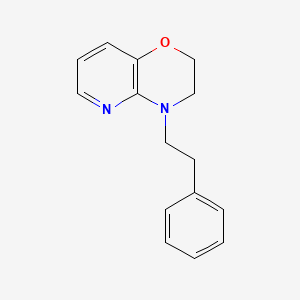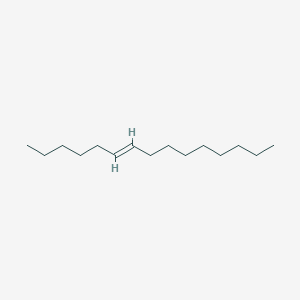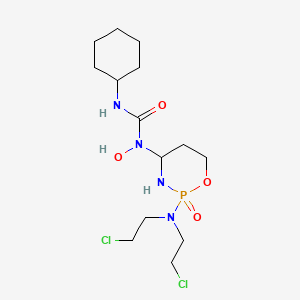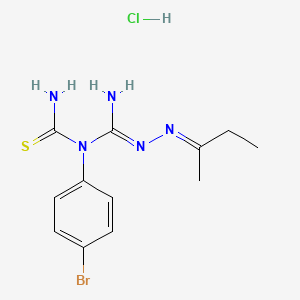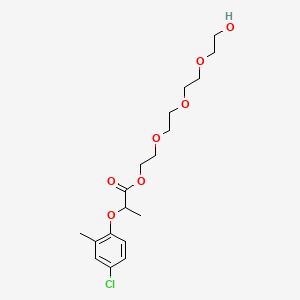
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester is a complex organic compound. It is characterized by the presence of a propanoic acid moiety linked to a chlorinated methylphenoxy group and a long chain of ethoxy units terminated by a hydroxy group. This compound is known for its diverse applications in various fields including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propanoic acid with 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester can undergo several types of chemical reactions including:
Oxidation: The hydroxyethoxy chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorinated phenoxy group and the long ethoxy chain may influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: Lacks the long ethoxy chain.
2-(4-chloro-2-methylphenoxy)ethyl ester: Shorter ethoxy chain.
2-(4-chloro-2-methylphenoxy)butyl ester: Different alkyl chain length.
Uniqueness
Propanoic acid, 2-(4-chloro-2-methylphenoxy)-, 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl ester is unique due to its long ethoxy chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
属性
CAS 编号 |
104133-06-4 |
|---|---|
分子式 |
C18H27ClO7 |
分子量 |
390.9 g/mol |
IUPAC 名称 |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C18H27ClO7/c1-14-13-16(19)3-4-17(14)26-15(2)18(21)25-12-11-24-10-9-23-8-7-22-6-5-20/h3-4,13,15,20H,5-12H2,1-2H3 |
InChI 键 |
WFXVBQAUQXUNLT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


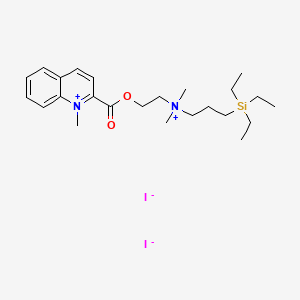
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
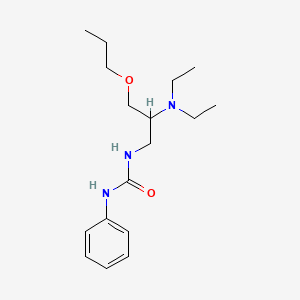

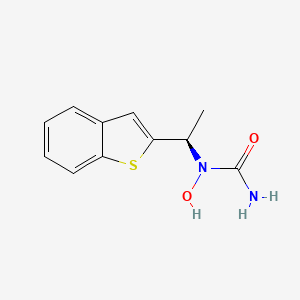
![N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide](/img/structure/B15183710.png)

